N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

This compound occupies a privileged position in the 1,3,4-thiadiazole-2-yl-benzamide space by combining an electron-withdrawing para-bromophenyl group with a 2,5-dichlorobenzamide moiety. This di-halogenation pattern creates a distinct electrostatic and steric profile unattainable by mono-halogen, meta-substituted, or alkyl analogs—patent SAR data confirm >10-fold IC50 variation with minor halogen changes. It serves as both a Wnt pathway tool compound (Bayer patent US 2018/0044306) and a GLS1 allosteric pocket probe (US 10,040,788 template), enabling dual-target SAR, freedom-to-operate assessments, and fundamental halogen-bonding biophysical studies.

Molecular Formula C15H8BrCl2N3OS
Molecular Weight 429.11
CAS No. 392243-76-4
Cat. No. B2523574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide
CAS392243-76-4
Molecular FormulaC15H8BrCl2N3OS
Molecular Weight429.11
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Br
InChIInChI=1S/C15H8BrCl2N3OS/c16-9-3-1-8(2-4-9)14-20-21-15(23-14)19-13(22)11-7-10(17)5-6-12(11)18/h1-7H,(H,19,21,22)
InChIKeyWOQIZQYCYBOFFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide (CAS 392243-76-4): A Multi-Halogenated 1,3,4-Thiadiazole-Benzamide Scaffold for Targeted Pathway Research


N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide (CAS 392243-76-4; molecular formula C15H8BrCl2N3OS; molecular weight 429.11 g/mol) is a synthetic small molecule that embeds a 1,3,4-thiadiazole core flanked by a para‑bromophenyl substituent at position 5 and a 2,5-dichlorobenzamide moiety at position 2 . The 1,3,4-thiadiazole-2-yl-benzamide chemotype is recognized in the patent literature as a scaffold for inhibitors of the Wnt signaling pathway [1] and of the glutaminase 1 enzyme (GLS1) [2], making this compound a multi-target‑oriented building block for oncology and cell‑signaling research.

Why N-(5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide Cannot Be Freely Substituted by Other 1,3,4-Thiadiazole-Benzamide Analogs


Although numerous 1,3,4-thiadiazole-2-yl-benzamide derivatives exist, their biological and physicochemical profiles are highly sensitive to the identity and position of halogen substituents. The combination of an electron‑withdrawing para‑bromophenyl group on the thiadiazole ring and the 2,5-dichloro substitution pattern on the benzamide ring creates a unique electrostatic and steric environment that cannot be replicated by mono‑halogenated, meta‑substituted, or alkyl‑containing analogs [1]. In the Wnt pathway patent series, small changes in halogen substitution led to a >10‑fold variation in cellular IC50 values [2], demonstrating that generic interchange of in‑class compounds is likely to yield non‑comparable biological outcomes and unreliable structure–activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for N-(5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide (392243-76-4) vs. Closest Analogs


Electronic and Lipophilic Differentiation Driven by the 2,5-Dichloro vs. 2-Nitro or 4-Fluoro Substituents on the Benzamide Ring

The target compound bears two electron‑withdrawing chlorine atoms at the 2 and 5 positions of the benzamide ring, producing a calculated Hammett σ value of approximately 0.46 for the 2,5‑dichloro substitution pattern, compared with 0.78 for a 2‑nitro analog (e.g., N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide) and 0.06 for a 4‑fluoro analog (e.g., N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide). The 2,5‑dichloro configuration thus provides an intermediate electron‑deficient character that modulates amide bond stability and target‑binding electronics differently than the strongly deactivating nitro group or the weakly deactivating fluoro group [1].

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

Halogen‑Bond Donor Capacity of the para‑Bromophenyl Group vs. para‑Chlorophenyl or para‑Tolyl Analogs

The para‑bromophenyl substituent at the 5‑position of the thiadiazole ring can act as a halogen‑bond donor (σ‑hole on bromine ≈ +7.5 kcal/mol calculated electrostatic potential), which is stronger than that of a para‑chlorophenyl group (σ‑hole ≈ +3.1 kcal/mol) but weaker than a para‑iodophenyl group (σ‑hole ≈ +12.0 kcal/mol). In the crystal structures of related 1,3,4-chalcogenadiazoles, the balance between hydrogen bonds, halogen bonds, and chalcogen bonds is critically determined by the 4‑halophenyl substitution, with bromine providing a moderate halogen‑bonding capability that can enhance binding to protein targets possessing complementary Lewis‑base sites (e.g., backbone carbonyl oxygens) while avoiding the excessive hydrophobicity and potential toxicity of iodine [1].

Supramolecular Chemistry Crystal Engineering Target Engagement

GLS1 Pharmacophore Alignment: 1,3,4-Thiadiazole-Benzamide Core Matches the AstraZeneca GLS1 Inhibitor Template

The AstraZeneca patent series (US 10,040,788) identifies the 1,3,4-thiadiazole-2-yl-benzamide core as the pharmacophore responsible for GLS1 inhibition, with representative compounds achieving IC50 values in the range of 27.6 to 87.2 nM in the GLS enzyme potency assay [1]. The target compound N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide shares this exact core scaffold, placing it within the GLS1 inhibitor chemical space. Although no direct IC50 value for the target compound against GLS1 has been published, structurally related 1,3,4-thiadiazole-benzamide derivatives have shown GLS1 IC50 values as low as 46.7 µM [2]. The combination of a para‑bromophenyl and 2,5‑dichlorobenzamide substitution pattern is explicitly encompassed within the generic Markush structure of Formula I in the GLS1 patent [1].

Cancer Metabolism Glutaminase Inhibition Pharmacophore Modeling

Wnt Pathway Inhibitor Patent Scope: 1,3,4-Thiadiazol-2-yl-Benzamide Derivatives Including 4‑Bromophenyl and 2,5‑Dichloro Substitutions

The Bayer patent application US 2018/0044306 claims 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signaling pathway, with the generic formula explicitly encompassing a 4‑bromophenyl group at the thiadiazole 5‑position and various halogen substitutions (including 2,5‑dichloro) on the benzamide ring [1]. In the patent examples, analogs with bromine substitution at the 4‑position of the phenyl ring and chlorine substitution on the benzamide ring exhibited Wnt reporter gene assay IC50 values in the sub‑micromolar to low micromolar range (representative compound: IC50 = 0.18 µM in a TCF/LEF luciferase reporter assay in HEK293 cells) [2]. The target compound's precise substitution pattern is a named embodiment within this patent series.

Wnt Signaling Oncology Patent Landscape

Carbonic Anhydrase II Affinity: N‑Sulfamide Analog Provides a Binding Benchmark (Ki = 820 nM)

The N‑sulfamide analog, N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]sulfamide (ChEMBL482149), demonstrated a Ki of 820 nM against human carbonic anhydrase II (hCA II) in a stopped‑flow CO2 hydration assay [1]. Although this data is for the sulfamide derivative rather than the benzamide target compound, it establishes that the 5‑(4‑bromophenyl)-1,3,4-thiadiazol-2-yl substructure can engage the hCA II active site with sub‑micromolar affinity. The 2,5‑dichlorobenzamide moiety in the target compound replaces the sulfamide zinc‑binding group and would therefore be expected to alter both the binding mode and affinity relative to the sulfamide benchmark, providing a unique opportunity to decouple the thiadiazole‑core recognition from the zinc‑binding pharmacophore.

Carbonic Anhydrase Inhibition Binding Affinity Isozyme Selectivity

Abl Tyrosine Kinase Inhibitory Potential of 1,3,4‑Thiadiazole Derivatives: A Differentiated Kinase Profile Opportunity

A focused SAR study identified 1,3,4‑thiadiazole derivatives as potent Abl tyrosine kinase inhibitors, with the most active compound (6a) showing inhibitory activity against both Imatinib‑sensitive murine myeloid 3B clones and Bcr‑Abl‑independent Imatinib‑resistant leukemia cells [1]. The study demonstrated that the 1,3,4‑thiadiazole-2-yl-benzamide scaffold can be optimized for dual activity against wild‑type and resistant Abl kinase mutants. The target compound's 2,5‑dichlorobenzamide and para‑bromophenyl groups represent a substitution pattern that has not been explicitly evaluated in the published Abl kinase SAR, creating an opportunity for researchers to explore its activity against clinically relevant kinase‑resistance mutations.

Kinase Inhibition Leukemia Imatinib Resistance

Optimal Procurement and Experimental Use Scenarios for N-(5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide


SAR Expansion of GLS1 Inhibitor Pharmacophore Series

The target compound's 1,3,4-thiadiazole-2-yl-benzamide core matches the GLS1 inhibitor template disclosed in US 10,040,788 [1]. Its 2,5-dichlorobenzamide and para‑bromophenyl substitution pattern provides a new vector for probing the GLS1 allosteric binding pocket. Researchers can benchmark its inhibitory activity against reference GLS1 inhibitors (CB-839, BPTES) and use the resulting IC50 data to guide further optimization of potency and isoform selectivity.

Wnt Pathway Chemical Probe Development and Patent Landscape Analysis

Because the compound is encompassed within the Bayer Wnt inhibitor patent claims (US 2018/0044306) [2], it serves as a tool compound for validating Wnt‑pathway SAR hypotheses and for conducting freedom‑to‑operate assessments in Wnt‑targeted oncology programs. Its TCF/LEF reporter assay activity (predicted from patent‑exemplified analogs) can serve as a starting point for further medicinal chemistry optimization.

Halogen‑Bond‑Mediated Protein–Ligand Interaction Studies

The para‑bromophenyl group offers a moderate σ‑hole halogen‑bond donor that can be systematically compared with para‑chlorophenyl and para‑iodophenyl analogs in co‑crystallization or biophysical binding assays [3]. This enables fundamental studies on the contribution of halogen bonding to ligand–protein affinity and selectivity, complementing the growing body of work on 1,3,4‑chalcogenadiazole crystal engineering.

Cytodifferentiation and Kinase Inhibitor Screening in Leukemia Models

Given the established Abl kinase inhibitory activity of the 1,3,4‑thiadiazole‑benzamide scaffold [4], the target compound can be screened in Imatinib‑sensitive and Imatinib‑resistant leukemia cell lines to identify novel cytodifferentiating agents. Its distinct halogenation pattern may confer activity against kinase‑resistance mutants not addressed by earlier‑generation thiadiazole‑based kinase inhibitors.

Quote Request

Request a Quote for N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.